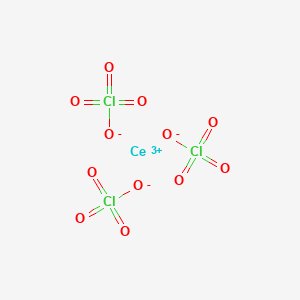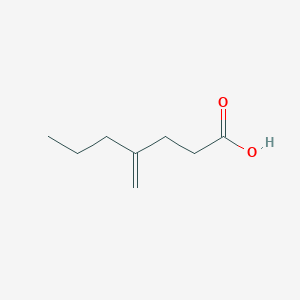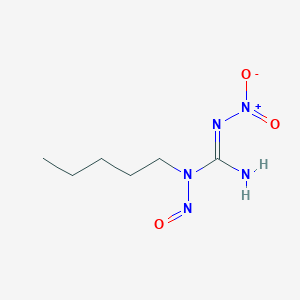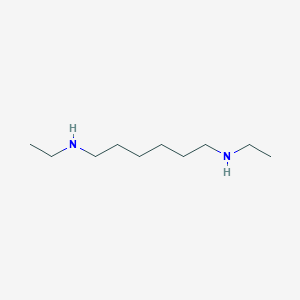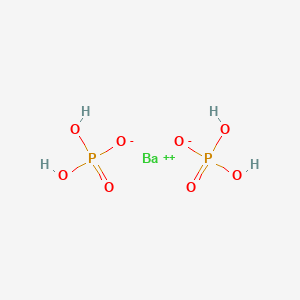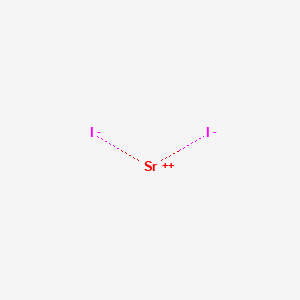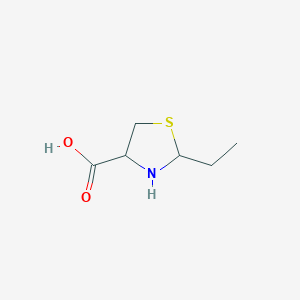![molecular formula C15H22O3 B077861 (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione CAS No. 14804-46-7](/img/structure/B77861.png)
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione, also known as decahydronaphthoquinone, is a natural product that has been found in various plants and fungi. It has been studied for its potential therapeutic properties, including anticancer, antiviral, and antioxidant effects. In
Mécanisme D'action
The mechanism of action of (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dionehthoquinone is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of certain enzymes, including topoisomerase and protein kinase C, which are involved in cell proliferation and survival. It may also act as a free radical scavenger, helping to prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
Decahydronaphthoquinone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and antioxidant properties, it has been found to have anti-inflammatory effects and to modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Decahydronaphthoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from natural sources. It has been shown to have low toxicity in animal models and is generally well-tolerated. However, there are also some limitations to its use. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dionehthoquinone. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to better understand its mechanism of action and to optimize its efficacy and safety in clinical settings. Additionally, there is interest in exploring its potential use in other areas, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully explore the potential of this natural product.
Méthodes De Synthèse
Decahydronaphthoquinone can be synthesized by the oxidation of 1,2,3,4-tetrahydro-1,4-naphthoquinone using a variety of oxidizing agents, including potassium permanganate, sodium dichromate, and hydrogen peroxide. The reaction typically takes place in a solvent such as ethanol or acetic acid and requires careful control of the reaction conditions to prevent over-oxidation.
Applications De Recherche Scientifique
Decahydronaphthoquinone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer effects in vitro and in vivo, including the inhibition of cell proliferation and induction of apoptosis. It has also been found to have antiviral effects against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress and related diseases.
Propriétés
Numéro CAS |
14804-46-7 |
|---|---|
Nom du produit |
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione |
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12+,13-,15-/m0/s1 |
Clé InChI |
BXRGGUXPWTWACZ-BHFYTIKRSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
SMILES canonique |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)



